Hexahydroxydiphenic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O10 |

|---|---|

Molecular Weight |

338.22 g/mol |

IUPAC Name |

2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24) |

InChI Key |

MFTSECOLKFLUSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure of Hexahydroxydiphenic Acid

This guide provides a comprehensive overview of this compound (HHDP), a key component of ellagitannins, focusing on its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is an organic compound that results from the oxidative coupling of two gallic acid molecules.[1] It is a central moiety in the structure of a large class of hydrolyzable tannins known as ellagitannins.[2] Upon hydrolysis of these tannins, this compound is released and spontaneously lactonizes to form the more stable and well-known compound, ellagic acid.[2][3]

The IUPAC name for this compound is 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid.[1] It is characterized by a biphenyl (B1667301) backbone with six hydroxyl groups and two carboxylic acid groups.[4]

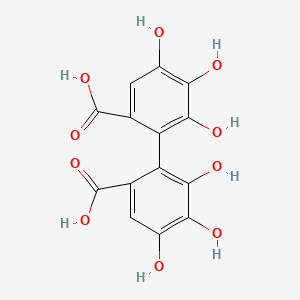

Structural Representation

The chemical structure of this compound is depicted below:

Image Source: Wikimedia Commons, Public Domain

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₁₀ | [1][5] |

| Molar Mass | 338.22 g/mol | [1][5] |

| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid | [1] |

| Appearance | White solid (often brown due to oxidation) | [1] |

| InChI Key | MFTSECOLKFLUSD-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)c2cc(O)c(O)c(O)c2c1c(O)c(O)c(O)cc1C(=O)O | [1] |

Experimental Protocols

Due to its instability, this compound is typically studied as part of a larger molecule (ellagitannins) or in its lactonized form (ellagic acid). The following protocols describe the formation of the hexahydroxydiphenoyl (HHDP) group and the hydrolysis of ellagitannins to yield ellagic acid.

Conceptual Synthesis of the Ellagitannin Framework

Two primary strategies have been developed for the synthesis of ellagitannins containing the HHDP moiety:[6]

-

Strategy A: Double Esterification: This method involves the double esterification of a suitably protected this compound with a diol or tetrol derivative of D-glucopyranose.[6]

-

Strategy B: Oxidative Coupling of Galloyl Residues: This strategy begins with the esterification of a suitably protected gallic acid with a diol derivative of D-glucopyranose. This is followed by a diastereoselective oxidative coupling of the galloyl residues to form the (S)-HHDP unit.[6]

Protocol for Acid Hydrolysis of Geraniin (B209207) to Ellagic Acid

Geraniin is an ellagitannin that contains a hexahydroxydiphenoyl group. Acid hydrolysis of geraniin yields ellagic acid, the dilactone of this compound.

Objective: To hydrolyze the ellagitannin geraniin to produce ellagic acid.

Materials:

-

Geraniin

-

2% Sulfuric Acid (H₂SO₄) solution

Procedure:

-

Dissolve a known quantity of geraniin in the 2% H₂SO₄ solution.

-

Heat the solution at 100 °C.[7]

-

The reaction proceeds via the hydrolysis of the ester linkages, releasing this compound, which then spontaneously undergoes dilactonization to form ellagic acid.

-

The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the ellagic acid product can be isolated and purified. It has been reported that this method can yield up to 180 mol% of ellagic acid from geraniin, suggesting that the dehydrohexahydroxydiphenoyl (DHHDP) esters present in some geraniin sources are also reduced to HHDP during the hydrolysis.[7]

Biological Activity and Signaling Pathways

This compound itself is not as extensively studied for its biological activity as its stable derivative, ellagic acid. Ellagic acid has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[8] One of its notable mechanisms of action is the inhibition of epigenetic modifying enzymes.

Inhibition of CARM1-Mediated Histone Methylation

Ellagic acid has been identified as a specific inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is an enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression. The inhibition of CARM1 by ellagic acid has significant implications for cancer therapy, as CARM1 is often dysregulated in various cancers.[1]

The diagram below illustrates the inhibitory effect of ellagic acid (derived from the hydrolysis of ellagitannins containing the HHDP moiety) on the CARM1 signaling pathway.

Caption: Inhibition of CARM1-mediated histone methylation by ellagic acid.

References

- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hexahydroxydiphenic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxydiphenic acid (HHDP) is a key structural component of ellagitannins, a large and diverse class of hydrolyzable tannins. Ellagitannins are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of HHDP is a critical step in the formation of these complex natural products. This technical guide provides a comprehensive overview of the HHDP biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It also includes detailed experimental protocols for the study of this pathway and quantitative data to support further research and development.

The Core Biosynthesis Pathway

The biosynthesis of this compound is an extension of the shikimate pathway, which is responsible for the production of aromatic amino acids in plants[1]. The pathway can be broadly divided into three main stages:

-

Gallic Acid Formation: The pathway begins with the synthesis of gallic acid, a simple phenolic acid derived from the shikimate pathway intermediate, 3-dehydroshikimate.

-

Formation of Pentagalloylglucose (B1669849): Gallic acid is then esterified to a glucose core, typically through a series of reactions to form the key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. This molecule serves as the central precursor for the biosynthesis of both gallotannins and ellagitannins.

-

Oxidative Coupling to Form the HHDP Group: The final and defining step in HHDP biosynthesis is the intramolecular oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose core. This reaction is catalyzed by specific laccase-like phenol (B47542) oxidases.

A plausible alternative route suggests the initial formation of a dehydrohexahydroxydiphenoyl (DHHDP) group, which is subsequently reduced to the HHDP group.

Key Enzymes and Intermediates

The biosynthesis of HHDP involves a series of specific enzymatic reactions. While not all enzymes have been fully characterized in all plant species, research in model organisms like Tellima grandiflora has provided significant insights.

| Intermediate/Product | Enzyme | Enzyme Class | Substrate(s) | Product(s) | Plant Species Studied |

| β-Glucogallin | UDP-glucosyltransferase | Transferase | Gallic acid, UDP-glucose | β-Glucogallin | Quercus robur |

| Pentagalloylglucose | Galloyltransferases | Transferase | β-Glucogallin, Galloyl-CoA (putative) | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Rhus typhina |

| Tellimagrandin II | Laccase-like oxidase | Oxidoreductase | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Tellimagrandin II | Tellima grandiflora |

| Cornusiin E | Laccase-like oxidase | Oxidoreductase | Tellimagrandin II | Cornusiin E | Tellima grandiflora |

Quantitative Data

Quantitative data on the HHDP biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data on enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Laccase-like Enzymes in HHDP Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Source |

| Tellimagrandin II-forming laccase | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Data not available | Data not available | 5.0 | Tellima grandiflora[2] |

| Cornusiin E-forming laccase | Tellimagrandin II | Data not available | Data not available | 5.2 | Tellima grandiflora[3] |

| Laccase from Cerrena sp. RSD1 (model for oxidative coupling) | ABTS | 36 | 52,515 s-1 (kcat) | 3.0 | Cerrena sp. RSD1[4][5] |

| Laccase from Trematosphaeria mangrovei | ABTS | 1420 | 184.84 | 4.0 | Trematosphaeria mangrovei[5] |

Table 2: Concentration of Key Metabolites in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Condition | Reference |

| Ellagitannins | Fragaria × ananassa (Strawberry) | Leaves | 37.88 - 45.82 | Control | [6] |

| Ellagitannins | Fragaria × ananassa (Strawberry) | Leaves | Increased with BTH treatment | Biotic stress mimic | [6] |

| Punicalagin | Punica granatum (Pomegranate) | Peel | 28.03 - 104.14 | Various cultivars | [7] |

| (+)-Catechin | Fragaria vesca (Wild Strawberry) | Leaves | ~0.5 | - | [8] |

Regulation of HHDP Biosynthesis

The biosynthesis of HHDP, as part of the broader hydrolyzable tannin pathway, is tightly regulated in response to developmental cues and environmental stresses.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a key point of regulation. Studies in various plants have shown that genes for the shikimate pathway and subsequent gallotannin biosynthesis are upregulated in response to wounding and herbivory.

Signaling Pathways

Phytohormones, particularly jasmonic acid (JA), play a central role in mediating plant defense responses, including the induction of secondary metabolite biosynthesis. Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of genes involved in tannin biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ellagitannin biosynthesis: laccase-catalyzed dimerization of tellimagrandin II to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenols in strawberry (Fragaria × ananassa) leaves induced by plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

Spectroscopic Properties and Characterization of Hexahydroxydiphenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydroxydiphenic acid (HHDP) is a key chiral building block of ellagitannins, a large class of bioactive polyphenols found in numerous plants. Upon hydrolysis of ellagitannins, HHDP is released and spontaneously lactonizes to the more stable and biologically active ellagic acid. Due to its inherent instability, the direct characterization of free HHDP is challenging. This technical guide provides a comprehensive overview of the spectroscopic properties of HHDP, primarily through the analysis of its naturally occurring esters (ellagitannins) and its dilactone, ellagic acid. Detailed experimental protocols for the extraction, purification, and analysis of HHDP precursors are presented, alongside a summary of the key signaling pathways modulated by its stable derivative, ellagic acid, offering insights into its therapeutic potential.

Introduction

This compound (4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid) is a biphenyl (B1667301) derivative formed by the oxidative coupling of two gallic acid units.[1] It is a crucial component of a diverse group of hydrolyzable tannins known as ellagitannins, where it is esterified to a polyol core, typically glucose. The HHDP moiety is responsible for many of the biological activities attributed to ellagitannins.[2] However, free HHDP is unstable and readily undergoes intramolecular lactonization to form the planar and more stable dilactone, ellagic acid.[1] This intrinsic instability makes the isolation and direct spectroscopic characterization of HHDP exceptionally difficult.

This guide focuses on the characterization of HHDP through the lens of its natural precursors, the ellagitannins, and its stable derivative, ellagic acid. By understanding the spectroscopic signatures of these related compounds, researchers can infer the properties of the transient HHDP molecule and effectively characterize ellagitannin-rich natural products.

Spectroscopic Properties

Due to the instability of free this compound, its spectroscopic data is primarily derived from the analysis of its esters, the ellagitannins, and its stable dilactone, ellagic acid.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of compounds containing the hexahydroxydiphenoyl (HHDP) unit exhibit characteristic absorption patterns. While the exact maxima can vary depending on the overall structure of the ellagitannin, a distinctive shoulder is often observed around 300 nm.[3] The UV profile of an HHDP-glucose isomer, for instance, shows a noticeable variation from that of gallic acid derivatives due to the C-C link between the two aromatic rings.[3] In contrast, ellagic acid, the dilactone of HHDP, displays two major absorption maxima.[4]

| Compound Type | λmax 1 (nm) | λmax 2 (nm) | Reference |

| HHDP-containing compounds | ~210-220 | ~260-280 (shoulder at ~300) | [3] |

| Ellagic Acid | ~254 | ~366 | [4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl groups |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid hydroxyl groups |

| 1760-1690 | C=O stretch | Carboxylic acid carbonyl |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1320-1000 | C-O stretch | Phenols, carboxylic acids |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for free this compound are not available in the literature due to its instability. However, the analysis of ellagitannins provides valuable insight into the chemical shifts of the HHDP moiety. The signals for the aromatic protons of the HHDP unit typically appear in the downfield region of the ¹H NMR spectrum. Similarly, the aromatic carbons of the HHDP group can be identified in the ¹³C NMR spectrum.

¹H NMR (Proton NMR)

The aromatic protons of the HHDP moiety are expected in the range of 6.0-7.5 ppm . The exact chemical shifts are influenced by the point of attachment to the polyol core and the overall conformation of the molecule.

¹³C NMR (Carbon NMR)

The carbons of the HHDP unit are expected in the following ranges:

-

Aromatic carbons: 100-150 ppm

-

Carboxylic acid carbons: 165-185 ppm

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of ellagitannins containing the HHDP unit. A characteristic fragmentation pattern is observed, which is the result of the spontaneous lactonization of the HHDP group to form ellagic acid upon ionization in the mass spectrometer. This results in a diagnostic neutral loss or a prominent fragment ion corresponding to ellagic acid (m/z 301 for [M-H]⁻).[5] The fragmentation of the glycosidic linkages and other esterified groups will also be observed.

| Ionization Mode | Characteristic Fragment | m/z | Description |

| ESI (-) | [Ellagic Acid - H]⁻ | 301 | Spontaneous lactonization of the HHDP moiety |

| ESI (+) | [Ellagic Acid + H]⁺ | 303 | Spontaneous lactonization of the HHDP moiety |

Experimental Protocols

The characterization of this compound invariably begins with the extraction and analysis of ellagitannins from a plant source.

Extraction and Purification of Ellagitannins

This protocol provides a general workflow for the extraction and purification of ellagitannins, which are the natural precursors to HHDP.

Methodology:

-

Sample Preparation: The plant material (e.g., pomegranate husk) is dried and ground to a fine powder.

-

Extraction: The powdered material is extracted with an aqueous solvent (e.g., water or a water/acetone mixture) at room temperature with stirring.

-

Filtration: The extract is filtered to remove solid plant material.

-

Column Chromatography: The filtered extract is loaded onto a prepared Amberlite XAD-16 column.

-

Washing: The column is washed with deionized water to remove polar impurities such as sugars and organic acids.

-

Elution: The ellagitannins are eluted from the column using methanol.

-

Concentration: The methanolic eluate is concentrated under reduced pressure using a rotary evaporator.

-

Lyophilization: The concentrated extract is lyophilized to yield the purified ellagitannins as a powder.

HPLC-DAD Analysis of Ellagitannins

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the separation and quantification of ellagitannins.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and diode array detector.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution:

| Time (min) | % A | % B |

| 0 | 95 | 5 |

| 20 | 70 | 30 |

| 30 | 50 | 50 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 45 | 95 | 5 |

Detection:

-

Diode array detector monitoring at 254 nm and 366 nm.

Procedure:

-

Prepare standard solutions of ellagic acid and, if available, purified ellagitannins of known concentration.

-

Prepare sample solutions of the extracted ellagitannins in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify and quantify the ellagitannins and ellagic acid in the samples by comparing their retention times and UV-Vis spectra with those of the standards.

Signaling Pathways Modulated by Ellagic Acid

As the stable and biologically active form of HHDP, ellagic acid has been shown to modulate a variety of signaling pathways implicated in cancer and inflammation.

Anti-Cancer Signaling Pathways

Ellagic acid exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[6]

Ellagic acid has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][8] It can also activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[8] Furthermore, ellagic acid activates the Nrf2 antioxidant response pathway, protecting cells from oxidative damage.[9] In the context of angiogenesis, a critical process for tumor growth, ellagic acid has been found to inhibit VEGFR-2 signaling.[10]

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Ellagic acid exhibits anti-inflammatory properties by targeting key inflammatory signaling pathways.

A central mediator of inflammation is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes. Ellagic acid has been demonstrated to inhibit the activation of the NF-κB pathway.[11] It can also interfere with TNF (Tumor Necrosis Factor) signaling, a potent pro-inflammatory cytokine that activates the NF-κB pathway.[12] By inhibiting these pathways, ellagic acid can reduce the production of pro-inflammatory mediators like IL-6 and thus ameliorate inflammation.[13]

Conclusion

This compound is a fundamentally important molecule in the chemistry and biology of ellagitannins. Although its inherent instability precludes direct and facile characterization, a wealth of information can be gleaned from the spectroscopic analysis of its natural precursors and its stable dilactone, ellagic acid. This guide has provided a summary of the key spectroscopic features and detailed experimental protocols for the characterization of HHDP-containing compounds. Furthermore, the elucidation of the signaling pathways modulated by ellagic acid provides a molecular basis for the observed health benefits of ellagitannin-rich foods and opens avenues for further research and drug development. The methodologies and data presented herein are intended to serve as a valuable resource for scientists working in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. admaconcology.com [admaconcology.com]

- 7. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ellagic acid inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion Nexus: A Technical Guide to the Relationship Between Hexahydroxydiphenic Acid and Ellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the chemical and biological relationship between hexahydroxydiphenic acid (HHDP) and its stable dilactone, ellagic acid. Both are significant polyphenolic compounds, with ellagic acid being the subject of extensive research for its potential therapeutic properties. This document details the conversion process from HHDP to ellagic acid, which is pivotal for the bioavailability and activity of ellagitannin-rich botanicals. We present a compilation of quantitative data from various hydrolysis protocols, detailed experimental methodologies, and visual representations of the chemical conversion, experimental workflows, and a key biological signaling pathway influenced by ellagic acid. This guide is intended to be a comprehensive resource for professionals in pharmacology, natural product chemistry, and drug development.

Core Chemical Relationship

This compound (HHDP) is a biphenolic compound, an oxidatively coupled derivative of gallic acid.[1] It is most commonly found as a structural moiety within a larger class of hydrolyzable tannins known as ellagitannins.[2][3] In this form, the HHDP group is esterified to a polyol core, typically glucose.

The fundamental relationship between HHDP and ellagic acid is that of a precursor and its stable product. Ellagic acid is the dilactone of this compound.[1][4] The HHDP molecule is inherently unstable upon its release from the parent ellagitannin. It spontaneously undergoes a double intramolecular esterification (lactonization) to form the planar, more stable, and crystalline structure of ellagic acid.[2][3][5][6][7] This conversion is irreversible under physiological conditions.

Quantitative Analysis of Ellagic Acid Formation

The yield of ellagic acid is critically dependent on the hydrolysis method employed to break down the parent ellagitannins. The following tables summarize quantitative data from various published protocols.

Table 1: Acid Hydrolysis of Ellagitannins

| Starting Material | Acid | Concentration | Temperature (°C) | Time (h) | Ellagic Acid Yield | Reference |

| Pomegranate Peel Extract | HCl | 4 M | 90 | 24 | Method validated for quantification, specific yield not stated | [8][9] |

| General Ellagitannin Samples | HCl | 1.2, 2, or 4 M | 85 | 1, 2, 4, 6, or 20 | Optimization study, specific yields not provided | [10] |

| Raspberry Wine Pomace | NaHCO₃ (Basic) | 1.2% (w/v) | 100 | 0.37 (22 min) | 6.30 ± 0.92 mg/g | [11] |

| Raspberry Fruit | 70% Acetone with 4 M HCl | 4 M | 85 | 6 | Method suggested for extraction, specific yield not stated | [11] |

| Strawberry Samples | Formic acid/water | 80:20 (v/v) | Not Stated | Not Stated | Stated to give maximum yield, but no value provided | [1] |

Table 2: Enzymatic Hydrolysis of Ellagitannins

| Enzyme Source | Substrate | Substrate Conc. | Temperature (°C) | pH | Time (min) | Vmax | Km (mM) | Reference |

| Aspergillus niger GH1 | Punicalagin | 1 mg/mL | 60 | 5.0 | 10 | 30.34 mM/mL/min | 1.48 x 10³ | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of ellagitannins to produce ellagic acid, as cited in the literature.

Protocol for Acid Hydrolysis of Non-Extractable Ellagitannins

This protocol is adapted from a validated method for the quantification of ellagitannins in pomegranate.[8][9]

-

Sample Preparation: Freeze-dry the plant material (e.g., pomegranate fruit samples) to a constant weight.

-

Hydrolysis:

-

To the dried sample, add a solution of 4 M Hydrochloric Acid (HCl) in water.

-

Incubate the mixture at 90°C for 24 hours in a sealed container to prevent evaporation.

-

-

Extraction:

-

After hydrolysis, centrifuge the sample to pellet the solid residue.

-

Extract the pellet with a solution of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH) in a 50:50 (v/v) ratio.

-

-

Analysis:

-

The resulting extract, containing the liberated ellagic acid, is then typically analyzed using High-Performance Liquid Chromatography (HPLC).

-

Protocol for Enzymatic Hydrolysis using Ellagitannase

This protocol is based on the optimal conditions determined for ellagitannase from Aspergillus niger GH1.[2][5]

-

Enzyme and Substrate Preparation:

-

Prepare a substrate solution of the target ellagitannin (e.g., punicalagin) at a concentration of 1 mg/mL in a 50 mM citrate (B86180) buffer with a pH of 5.0.

-

Prepare the enzymatic extract of ellagitannase.

-

-

Reaction:

-

Pre-incubate the enzymatic extract and the citrate buffer at 60°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution to the pre-incubated enzyme mixture.

-

Allow the reaction to proceed for 10 minutes at 60°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an appropriate volume of a quenching solvent, such as ethanol.

-

Analyze the mixture for ellagic acid content, typically by HPLC.

-

HPLC Method for Ellagic Acid Quantification

A validated HPLC-UV method for the determination of ellagic acid is as follows:[4]

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of 254 nm.

-

Quantification: A standard curve is generated using known concentrations of an ellagic acid standard. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

Biological Significance: Role in Signaling Pathways

While this compound is an unstable intermediate with no known direct role in cellular signaling, its stable product, ellagic acid, has been demonstrated to modulate key signaling pathways implicated in various diseases.

One of the most well-documented roles of ellagic acid is in the inhibition of angiogenesis, a critical process in cancer progression. Ellagic acid has been shown to directly target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[12] It inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[12] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all essential steps in the formation of new blood vessels.[12]

Furthermore, ellagic acid has been reported to modulate other critical signaling pathways involved in inflammation, such as NF-κB, MAPK, and PI3K/Akt, highlighting its potential as a multi-target therapeutic agent.[13]

Conclusion

The relationship between this compound and ellagic acid is a classic precursor-product relationship, central to the chemistry of ellagitannins. Understanding the efficient conversion of ellagitannins into ellagic acid through various hydrolysis methods is paramount for the standardization of botanical extracts and the development of new therapeutic agents. The quantitative data and detailed protocols presented herein provide a valuable resource for researchers in this field. Furthermore, the elucidation of ellagic acid's role in modulating key signaling pathways, such as VEGFR-2, underscores its significant potential in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. Further research should focus on optimizing hydrolysis conditions to maximize yields from various plant sources and on conducting more extensive in vivo studies to validate the therapeutic efficacy of ellagic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijariie.com [ijariie.com]

- 5. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Hexahydroxydiphenic Acid in the Antioxidant Activity of Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxydiphenic acid (HHDP) is a key bioactive compound found in a variety of plant-based foods and medicinal herbs. As a central component of ellagitannins, a class of hydrolyzable tannins, HHDP plays a significant role in the antioxidant properties attributed to these plants. This technical guide provides an in-depth analysis of the role of HHDP in the antioxidant activity of plant extracts, detailing its chemical nature, its contribution to the antioxidant capacity of plant extracts, the methodologies used to assess its activity, and the cellular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds.

This compound is an organic compound that is an oxidatively coupled derivative of gallic acid.[1] It is a constituent of a class of hydrolyzable tannins known as ellagitannins.[2] Ellagitannins are esters of HHDP with a polyol, most commonly glucose.[3] Upon hydrolysis, which can occur chemically or through the action of gut microbiota, ellagitannins release HHDP, which then spontaneously lactonizes to form the more stable molecule, ellagic acid.[1][2] The antioxidant and other health-promoting effects of consuming ellagitannin-rich foods are largely attributed to the in vivo formation of ellagic acid and its subsequent metabolites, urolithins.[4][5]

Quantitative Contribution of HHDP and its Derivatives to Antioxidant Activity

The direct quantification of the antioxidant activity of isolated this compound is challenging due to its instability. However, the antioxidant capacity of ellagitannins, which contain the HHDP moiety, and its stable derivative, ellagic acid, have been extensively studied. The data presented below summarizes the antioxidant activity of various plant extracts rich in these compounds, as determined by common antioxidant assays.

Table 1: Antioxidant Activity of Ellagitannin-Rich Plant Extracts

| Plant Extract Source | Assay | IC50 / Value | Reference |

| Rambutan Peel (rich in geraniin, corilagin) | DPPH | 0.098 mg/mL | [6] |

| Rambutan Peel (rich in geraniin, corilagin) | ABTS | 0.335 mg/mL | [6] |

| Eucalyptus camaldulensis (rich in ellagitannins) | DPPH | 371.13 mg/L | [6] |

| Eucalyptus camaldulensis (rich in ellagitannins) | ABTS | 25.28 mg/L | [6] |

| Eucalyptus camaldulensis (rich in ellagitannins) | FRAP | ~500 mq equivalents of Trolox/L | [6] |

| Phyllanthus acuminatus (rich in ellagitannins) | DPPH | 0.15 µg/mL | [7] |

| Pomegranate Peel (ellagic acid-rich extract) | DPPH | ED50 from 38.21 to 14.91 µg/mL | [8] |

| Salix mucronata (85% MeOH extract) | DPPH | SC50 = 98.76±0.46 µg/ml | [] |

| Salix mucronata (85% MeOH extract) | ABTS | 45.83±0.32 mm Trolox® eq. /100 gm extract | [] |

| Vitex negundo (ethanolic extract) | ABTS | 91.64% inhibition | [10] |

IC50: The concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ED50: The dose that produces 50% of the maximal effect. SC50: The concentration that scavenges 50% of the radicals.

Studies have shown that complex ellagitannins can exhibit higher radical scavenging activity than their metabolic product, ellagic acid.[3] For instance, sanguiin H-6 and lambertianin C, dimeric and trimeric ellagitannins respectively, were found to be potent antioxidants.[3] This suggests that the polymeric nature of ellagitannins, with multiple HHDP moieties, contributes significantly to their overall antioxidant capacity.

Experimental Protocols for Key Antioxidant Assays

Accurate assessment of the antioxidant activity of plant extracts containing HHDP and its derivatives requires standardized and well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve the plant extract in a suitable solvent (e.g., methanol, ethanol, or DMSO) to obtain a stock solution.

-

Prepare a series of dilutions of the extract from the stock solution.

-

For sample preparation from plant material, a common method involves reflux extraction with a solvent like 10% v/v water in methanol.[11] The extract can then be fractionated using liquid-liquid extraction (e.g., with ethyl acetate) to enrich the ellagic acid content.[8][11]

-

-

Assay Procedure:

-

Add a defined volume of the plant extract dilution to a cuvette or a well of a microplate.

-

Add an equal volume of the DPPH working solution and mix thoroughly.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare dilutions of the plant extract in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the plant extract dilution to a cuvette or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

-

-

Sample Preparation:

-

Prepare dilutions of the plant extract in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the plant extract dilution to a cuvette or microplate well.

-

Add a larger volume of the FRAP reagent.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as equivalents of that standard.

-

Signaling Pathways Modulated by HHDP Derivatives

The in vivo antioxidant and health-promoting effects of HHDP are primarily mediated by its metabolites, particularly urolithins, which are formed by the gut microbiota.[4][5] These metabolites can modulate several key signaling pathways involved in the cellular antioxidant response and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[13][14] Urolithins A and B have been shown to activate the Nrf2/ARE signaling pathway, thereby enhancing the cell's endogenous antioxidant defenses.[4][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 5. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids and Ellagitannins Characterization, Antioxidant and Cytotoxic Activities of Phyllanthus acuminatus Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 10. The Nlrp3 inflammasome as a “rising star” in studies of normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Asiatic acid enhances Nrf2 signaling to protect HepG2 cells from oxidative damage through Akt and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Hexahydroxydiphenic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Hexahydroxydiphenic acid (HHDP) is a natural polyphenol that forms the core structure of a class of hydrolysable tannins known as ellagitannins. While direct and extensive research on the in vitro anti-inflammatory properties of isolated HHDP is limited, studies on ellagitannins rich in HHDP moieties, such as punicalagin (B30970) and geraniin (B209207), provide significant insights into its potential. This technical guide summarizes the available in vitro data on the anti-inflammatory effects of these representative compounds, detailing the experimental protocols and exploring the underlying molecular mechanisms involving key signaling pathways.

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of punicalagin and geraniin, ellagitannins that contain this compound moieties. These compounds have been shown to inhibit key inflammatory mediators in various cell-based assays.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Inducer | Concentration | % Inhibition | IC50 Value | Reference |

| Punicalagin | RAW 264.7 | LPS | 50 µM | Significant | Not Reported | [1] |

| Geraniin | RAW 264.7 | LPS | Not Specified | Significant | Not Reported | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line | Inducer | Concentration | % Inhibition / Effect | IC50 Value | Reference |

| Punicalagin | IL-6 | RAW 264.7 | LPS | 50 µM | Significantly inhibited | Not Reported | [1] |

| Punicalagin | TNF-α | RAW 264.7 | LPS | 50 µM | Significantly inhibited | Not Reported | [1] |

| Punicalagin | IL-1β | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |

| Punicalagin | IL-6 | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |

| Punicalagin | IL-8 | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |

| Punicalagin | IL-6 | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |

| Punicalagin | TNF-α | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |

| Punicalagin | IL-8 | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |

| Punicalagin | IL-1β | RA FLSs | TNF-α | 12.5, 25, 50µM | Significantly reduced | Not Reported | [4] |

| Punicalagin | IL-6 | RA FLSs | TNF-α | 12.5, 25, 50µM | Significantly reduced | Not Reported | [4] |

| Geraniin | IL-1β | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |

| Geraniin | IL-6 | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |

| Geraniin | TNF-α | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |

| Geraniin | IL-1β | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |

| Geraniin | IL-6 | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |

| Geraniin | TNF-α | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |

LPS: Lipopolysaccharide, PHA: Phytohemagglutinin, RA FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes, PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays based on the cited literature.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., punicalagin or geraniin) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory inducer like Lipopolysaccharide (LPS) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Add 100 µL of supernatant to a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as cytokines, in biological samples.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).

-

This typically involves adding the supernatant to a 96-well plate pre-coated with a capture antibody for the target cytokine.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.

-

Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-p65, p-p38)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., iNOS, COX-2, phosphorylated p65, or phosphorylated p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of ellagitannins are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Ellagitannins such as punicalagin have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1][4]

References

- 1. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Geraniin attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to the Discovery and Historical Context of Hexahydroxydiphenic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxydiphenic acid (HHDP) is a fundamental structural component of ellagitannins, a vast class of hydrolyzable tannins found throughout the plant kingdom. The presence and configuration of the HHDP moiety are central to the chemical diversity and biological activity of these complex natural products. This technical guide provides an in-depth exploration of the discovery and historical context of HHDP research, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. We delve into the seminal discoveries, the evolution of analytical techniques, and the key experimental protocols that laid the foundation for our current understanding of this pivotal molecule.

Historical Context and the Path to Discovery

The story of this compound is inextricably linked to the study of tannins and their hydrolysis product, ellagic acid. For centuries, the astringent properties of certain plant extracts, now known to be rich in tannins, were utilized in processes like leather tanning.[1]

The modern chemical investigation began in the 17th century, with Italian chemist Giovannetti's studies on the reactions between iron solutions and "astringent" substances.[1] In 1772, the presence of an acid in these compounds was identified, which was later isolated by Scheele and named gallic acid.[1]

A pivotal moment in this narrative was the discovery of ellagic acid. In 1818, French chemist Henri Braconnot first identified this compound.[2] Later, Julius Löwe demonstrated that ellagic acid could be synthesized by heating gallic acid with an oxidizing agent like arsenic acid or silver oxide.[3] This established a clear chemical relationship between these two molecules.

The early 20th century saw significant contributions from Maximilian Nierenstein, a chemist who dedicated much of his career to the study of tannins. In 1905, working with Arthur George Perkin, Nierenstein prepared ellagic acid from various plant sources, including algarobilla, dividivi, and oak bark.[3] He further proposed in 1915 that ellagic acid could be formed from galloyl-glycine by the action of Penicillium.[3]

The conceptual leap from ellagic acid to its precursor, this compound, was a gradual process driven by the structural elucidation of the larger tannin molecules from which ellagic acid was derived. As chemists began to unravel the structures of what we now call ellagitannins, they observed that acid hydrolysis consistently yielded ellagic acid. This led to the hypothesis that a larger, unstable acid, formed by the oxidative coupling of two gallic acid units, existed within the native tannin structure. This precursor was named this compound. Upon cleavage from the sugar core of the tannin during hydrolysis, this unstable acid was believed to spontaneously lactonize to form the highly stable, and thus readily isolable, ellagic acid.

The HHDP group is now understood to be formed biosynthetically through the intramolecular, oxidative C-C bond formation between neighboring galloyl groups in galloylglucoses.[4]

Physicochemical Properties

This compound itself is rarely isolated due to its instability and rapid conversion to ellagic acid. However, its fundamental properties can be inferred from its structure and the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₁₀ | [5] |

| Molecular Weight | 338.22 g/mol | [5] |

| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid | [5] |

| Description | A white solid, though often appears brown due to oxidation. | [3] |

Early Experimental Protocols

The isolation and characterization of HHDP-containing compounds in the early 20th century relied on classical methods of natural product chemistry. These protocols, while rudimentary by modern standards, were instrumental in advancing the field.

Extraction of Tannins (Early 20th Century General Method)

Early methods for extracting tannins from plant materials were often based on maceration or percolation with various solvents.

Objective: To extract crude tannin mixtures from plant material.

Materials:

-

Dried and ground plant material (e.g., oak bark, chestnut wood)

-

Solvents: Water, ethanol, methanol, or aqueous mixtures thereof.

-

Extraction vessel (e.g., large glass beaker or percolator)

-

Filtration apparatus (e.g., cloth or paper filter)

-

Evaporation apparatus (e.g., water bath, vacuum distillation)

Procedure:

-

The dried and powdered plant material was submerged in the chosen solvent within the extraction vessel. The ratio of plant material to solvent varied but was typically in the range of 1:5 to 1:10 (w/v).

-

The mixture was allowed to stand for an extended period, often several days, with occasional stirring (maceration). Alternatively, the solvent was allowed to pass slowly through the plant material in a percolator.

-

For improved efficiency, the extraction was sometimes carried out with gentle heating on a water bath.

-

After the extraction period, the liquid extract was separated from the solid plant material by filtration.

-

The solvent was then removed from the filtrate, typically by evaporation on a water bath, often under reduced pressure to minimize thermal degradation of the tannins.

-

The resulting crude tannin extract, a solid or semi-solid residue, was then subjected to further purification and analysis.

Hydrolysis of Ellagitannins to Yield Ellagic Acid

A key analytical technique for identifying the presence of HHDP in a tannin extract was acid hydrolysis to produce the characteristic ellagic acid.

Objective: To hydrolyze an ellagitannin-containing extract to confirm the presence of the HHDP moiety through the formation of ellagic acid.

Materials:

-

Crude tannin extract

-

Dilute mineral acid (e.g., 2-5% sulfuric acid or hydrochloric acid)

-

Heating apparatus (e.g., water bath with reflux condenser)

-

Filtration apparatus

Procedure:

-

A sample of the crude tannin extract was dissolved in an excess of dilute mineral acid.

-

The solution was heated under reflux for several hours. This process cleaves the ester bonds linking the HHDP and galloyl groups to the sugar core.

-

As the hydrolysis proceeds, the sparingly soluble ellagic acid precipitates from the solution.

-

After cooling, the precipitated ellagic acid was collected by filtration.

-

The collected solid was washed with water to remove residual acid and other soluble components.

-

The identity of the precipitate as ellagic acid could then be confirmed by its physical properties (e.g., high melting point, insolubility) and, in later years, by comparison with an authentic sample.

Biosynthesis and Structural Elucidation

The biosynthesis of the HHDP moiety is a critical step in the formation of ellagitannins. The currently accepted pathway involves the oxidative coupling of two adjacent galloyl groups attached to a glucose core.

Caption: Biosynthetic pathway of the HHDP moiety in ellagitannins.

The structural elucidation of the first ellagitannins was a monumental task that relied on a combination of chemical degradation studies and, later, the application of spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of ellagitannins.

Conclusion

The discovery of this compound was not a singular event but rather a conceptual breakthrough that emerged from decades of research into the chemistry of tannins. From the initial isolation of gallic and ellagic acids to the painstaking structural elucidation of complex ellagitannins, the journey to understanding HHDP highlights the evolution of natural product chemistry. The foundational experimental techniques, though now largely superseded, were critical in paving the way for the sophisticated analytical methods used today. A thorough appreciation of this historical context provides modern researchers with a deeper understanding of the chemical principles that govern this important class of bioactive molecules and can inform future strategies for their isolation, characterization, and therapeutic development.

References

- 1. Tannins: Prospectives and Actual Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tannin - Wikipedia [en.wikipedia.org]

- 4. Structural Features and Biological Properties of Ellagitannins in Some Plant Families of the Order Myrtales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Ellagitannin Hexahydroxydiphenoyl Ester by Spontaneous Reduction of Dehydrohexa-hydroxydiphenoyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone of Ellagitannins: A Technical Guide to Hexahydroxydiphenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxydiphenic acid (HHDP) is a fundamental chemical moiety that defines a major class of hydrolyzable tannins known as ellagitannins. This biphenolic acid, formed from the oxidative coupling of two gallic acid units, is intrinsically linked to the structure, properties, and biological activity of these complex plant polyphenols. This technical guide provides an in-depth exploration of the chemistry of HHDP, its formation, its role within ellagitannins, and the methodologies used for its study.

The Chemical Nature of this compound

This compound is a dicarboxylic acid with the chemical formula C₁₄H₁₀O₁₀ and a molecular weight of 338.22 g/mol .[1][2] It is structurally a biphenyl (B1667301) derivative with six hydroxyl groups and two carboxylic acid groups. The HHDP moiety is typically esterified to a polyol core, most commonly glucose, within the larger structure of an ellagitannin.

A crucial chemical characteristic of HHDP is its propensity to undergo spontaneous intramolecular lactonization upon hydrolysis from the parent tannin. This process results in the formation of a more stable, planar dilactone known as ellagic acid.[3][4] This transformation is a hallmark of ellagitannins and is central to their analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₁₀ | [1] |

| Molecular Weight | 338.22 g/mol | [1][2] |

| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid | [2] |

Biosynthesis and Formation of the HHDP Moiety

The formation of the this compound unit is a key step in the biosynthesis of ellagitannins. This process occurs through the intramolecular oxidative coupling of two adjacent galloyl groups that are already esterified to a glucose core.[5] The precursor molecule for this transformation is typically 1,2,3,4,6-penta-O-galloyl-β-D-glucose.

The enzymatic dehydrogenation of two spatially close galloyl residues leads to the formation of a C-C bond between the aromatic rings, creating the HHDP moiety.[6] The first ellagitannin formed in this pathway is tellimagrandin II. Further modifications, including the addition of more galloyl or HHDP units, lead to the vast diversity of over 500 known ellagitannins.[6]

Recent research also suggests an alternative biosynthetic route involving the reduction of a dehydrohexahydroxydiphenoyl (DHHDP) group to an HHDP group.[7]

Biosynthetic Pathway Diagram

Caption: Biosynthesis of ellagitannins from gallic acid.

Role of HHDP in Tannin Chemistry

The presence of the HHDP moiety is the defining characteristic of ellagitannins, distinguishing them from gallotannins where galloyl groups are linked by depside bonds.[8] The HHDP unit contributes significantly to the chemical and biological properties of ellagitannins, including their molecular size, conformation, and ability to interact with proteins and other macromolecules.

Upon hydrolysis, either through acidic, basic, or enzymatic conditions, the ester linkages of the ellagitannin are cleaved, releasing the HHDP moiety. As mentioned, this free HHDP rapidly and spontaneously cyclizes to form the highly stable dilactone, ellagic acid.[3][4][8] This reaction is a key feature used in the analytical quantification of ellagitannins.

Hydrolysis Workflow Diagram

References

- 1. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Hexahydroxydiphenic Acid Precursors from Pomegranate Husk

Introduction

Pomegranate (Punica granatum L.) husk, a significant by-product of the juice industry, is a rich source of hydrolyzable tannins known as ellagitannins. These compounds are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose. The HHDP moiety is of significant interest due to its antioxidant and potential therapeutic properties. However, HHDP itself is unstable and readily undergoes lactonization to form the more stable ellagic acid upon hydrolysis. Therefore, the direct isolation of HHDP is not practical.

This application note provides a detailed protocol for the extraction and isolation of punicalagin (B30970), the most abundant ellagitannin in pomegranate husk. Punicalagin contains HHDP as an integral part of its structure and serves as its primary precursor. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development to obtain a highly purified ellagitannin fraction suitable for further in vitro and in vivo studies.

Experimental Protocols

Protocol 1: Extraction of Total Pomegranate Tannins (TPT)

This protocol outlines a rapid and efficient method for the bulk extraction of total ellagitannins from pomegranate husk.

1.1. Materials and Equipment:

-

Dried pomegranate husk

-

Blender or mill

-

Deionized water

-

Methanol (HPLC grade)

-

Amberlite XAD-16 resin

-

Glass chromatography column

-

Vacuum flask and pump

-

Rotary evaporator

-

Freeze-dryer

-

Beakers, flasks, and other standard laboratory glassware

1.2. Procedure:

-

Preparation of Pomegranate Husk: Dry fresh pomegranate husks at 40-50°C for 48 hours and grind into a fine powder using a blender or mill.

-

Aqueous Extraction:

-

Suspend the pomegranate husk powder in deionized water at a ratio of 1:10 (w/v) (e.g., 100 g powder in 1 L of water).

-

Stir the mixture at room temperature for at least 1 hour to ensure efficient extraction of water-soluble tannins.

-

Filter the mixture through cheesecloth or a coarse filter paper to remove solid debris.

-

Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles. Collect the clear supernatant.

-

-

Solid-Phase Extraction (SPE) with Amberlite XAD-16:

-

Pack a glass column with Amberlite XAD-16 resin. The resin bed volume should be approximately one-third of the aqueous extract volume.

-

Equilibrate the column by washing with 5 bed volumes of deionized water.

-

Load the aqueous pomegranate extract onto the column at a slow flow rate (approx. 2-3 mL/min). The ellagitannins will adsorb to the resin.

-

Wash the column with 5-10 bed volumes of deionized water to remove sugars, organic acids, and other polar, non-tannin compounds.

-

-

Elution and Recovery:

-

Elute the adsorbed tannins from the resin using methanol. Collect the colored eluate. Continue elution until the eluate becomes colorless.

-

Concentrate the methanolic eluate under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

-

Freeze-dry the resulting aqueous concentrate to obtain a fine, brown powder of Total Pomegranate Tannins (TPT).[1][2][3]

-

-

Storage: Store the dried TPT extract at -20°C in a desiccated environment.

Protocol 2: High-Purity Isolation of Punicalagin

This protocol describes a secondary purification step to isolate punicalagin from the TPT extract using size-exclusion chromatography.

2.1. Materials and Equipment:

-

Total Pomegranate Tannins (TPT) extract from Protocol 1

-

Sephadex LH-20 resin

-

Glass chromatography column

-

Methanol (HPLC grade)

-

Deionized water

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (Silica gel)

-

Rotary evaporator and Freeze-dryer

2.2. Procedure:

-

Column Preparation:

-

Swell the Sephadex LH-20 resin in a 50:50 methanol:water solution for several hours.

-

Pack the swollen resin into a glass chromatography column.

-

Equilibrate the column by washing with 2-3 bed volumes of the 50:50 methanol:water mobile phase.

-

-

Sample Loading:

-

Dissolve a known amount of the TPT extract in a minimal volume of the mobile phase.

-

Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.

-

-

Chromatographic Separation:

-

Elute the column with the 50:50 methanol:water mobile phase at a flow rate of 1 mL/min.

-

Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting aliquots of each fraction onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v).

-

Visualize the spots under UV light (254 nm and 366 nm). Punicalagin appears as a major, distinct spot.

-

Alternatively, analyze fractions using HPLC as described in Protocol 3.

-

-

Pooling and Recovery:

-

Combine the fractions containing high-purity punicalagin.

-

Remove the solvent using a rotary evaporator at 40°C.

-

Freeze-dry the resulting product to obtain purified punicalagin as a pale-yellow amorphous powder.

-

Protocol 3: Quantitative Analysis by HPLC

This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantification of punicalagin (both α and β anomers).

3.1. Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Punicalagin analytical standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm)

3.2. Chromatographic Conditions:

-

Mobile Phase A: 0.5% Phosphoric Acid in deionized water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-15 min: 10% to 25% B

-

15-20 min: 25% to 60% B

-

20-25 min: 60% to 10% B (return to initial conditions)

-

25-30 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 25°C

-

Detection Wavelength: 378 nm for punicalagin and 254 nm for ellagic acid.[1]

-

Injection Volume: 20 µL

3.3. Procedure:

-

Standard Preparation: Prepare a stock solution of punicalagin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the TPT or purified punicalagin extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peaks for α- and β-punicalagin based on the retention time of the standard. Calculate the concentration in the samples using the calibration curve generated from the standard solutions. Total punicalagin is the sum of both anomers.

Data Presentation

Table 1: Typical Yield and Composition of Pomegranate Husk Extracts

| Parameter | Value | Reference |

| Extraction Method | Aqueous Extraction & Amberlite XAD-16 SPE | Seeram et al. |

| Yield of Total Pomegranate Tannins (TPT) | 58-60 g / kg of dried husk | [1][3] |

| Punicalagin Content in TPT | 80-85% (w/w) | [1][2][3] |

| Ellagic Acid Content in TPT | ~1.3% (w/w) | [1][2][3] |

| Punicalagin Content (Direct Extraction) | 120.9 - 210.6 mg / g of dried peel | [5] |

Visualizations

Chemical Relationship Diagram

References

- 1. escholarship.org [escholarship.org]

- 2. Rapid large scale purification of ellagitannins from pomegranate husk, a by-product of the commercial juice industry [escholarship.org]

- 3. Rapid large scale purification of ellagitannins from pomegranate husk, a by-product of the commercial juice industry [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for quantifying hexahydroxydiphenic acid in berries using LC-MS.

An Application Note and Protocol for the Quantification of Hexahydroxydiphenic Acid in Berries using LC-MS

Introduction

This compound (HHDP) is a key component of ellagitannins, a class of hydrolyzable tannins found in various fruits, nuts, and seeds. In the context of berries, such as strawberries, raspberries, and blackberries, HHDP is a significant contributor to their polyphenolic profile and associated health benefits, including antioxidant and anti-inflammatory properties. The quantification of HHDP is crucial for researchers in nutrition, food science, and drug development to assess the quality and potential therapeutic value of berry extracts. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique for the accurate determination of HHDP and its derivatives in complex biological matrices like berries. This application note provides a detailed protocol for the extraction, separation, and quantification of HHDP in berries using LC-MS.

Experimental Protocols

This section details the methodology for the quantification of this compound, often as part of the total ellagitannin content, in berry samples.

Sample Preparation: Extraction of Ellagitannins

-

Homogenization : Freeze fresh berry samples in liquid nitrogen and homogenize them into a fine powder using a stainless steel blender.[1]

-

Solvent Extraction :

-

Weigh approximately 5 g of the homogenized berry powder into a centrifuge tube.

-

Add a solvent mixture, such as acetone/water (70:30 v/v), at a ratio of 250 mL of solvent per 60 g of fruit.[2] Alternatively, an 80% ethanol (B145695) solution can be used.[3]

-

Vortex the mixture vigorously and centrifuge.[2][4] Repeat the extraction process multiple times (e.g., 4 times with 10 mL of solvent each time for smaller samples) to ensure complete extraction of phenolic compounds.[4]

-

-

Purification :

-

The combined supernatants can be further purified to enrich the ellagitannin fraction. This can be achieved using solid-phase extraction (SPE) with a column like HLB or by using Sephadex LH-20 resin.[2][3]

-

For Sephadex LH-20, the column is pre-washed with methanol (B129727) and equilibrated with a methanol/water mixture (30/70 v/v).[2]

-